ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Description
Ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a tetrasubstituted imidazole derivative featuring a sulfonyl group attached to a 2-chlorobenzyl moiety and an ethyl acetate ester at the 1-position of the imidazole core. Its synthesis likely involves cyclocondensation of 1,2-diketones (e.g., benzil), aldehydes, and amines in the presence of ammonium acetate and glacial acetic acid, as seen in analogous imidazole syntheses . The 2-chlorobenzyl group may be introduced via nucleophilic substitution using 2-chlorobenzyl chloride under conditions similar to those described in a patent (e.g., DMF, potassium carbonate, 100°C) . Structural characterization of such compounds typically employs spectroscopic techniques (UV-Vis, FT-IR) and crystallographic tools like SHELXL, OLEX2, or WinGX .
Properties
IUPAC Name |
ethyl 2-[2-[(2-chlorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-2-33-23(30)17-29-25(20-13-7-4-8-14-20)24(19-11-5-3-6-12-19)28-26(29)34(31,32)18-21-15-9-10-16-22(21)27/h3-16H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSDZLRTDOMJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring. This mechanism might be involved in the compound’s interaction with its targets.
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that methanesulfonyl chloride, a related compound, is a colorless liquid that dissolves in polar organic solvents. This suggests that the compound could potentially have similar properties, which could impact its bioavailability.
Result of Action
It’s known that indole derivatives have diverse biological activities. This suggests that the compound could potentially have a variety of effects at the molecular and cellular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Sulfonyl Group
The electronic and steric effects of substituents on the benzyl sulfonyl group significantly influence physicochemical and biological properties. Key analogs include:
Notes:
- The 4-methoxy analog’s higher molar mass (490.57 vs. 478.54 for 4-F) reflects the bulkier methoxy group, which could impact solubility and crystallinity.
Sulfonyl vs. Sulfanyl Derivatives
Replacing the sulfonyl (SO₂) group with sulfanyl (S-) alters electronic properties and biological interactions:
Core Imidazole Modifications
- Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 128043-66-3, C₁₄H₁₃ClN₂O₅): The trioxo-imidazolidinyl core lacks aromaticity, reducing π-π stacking interactions compared to the diphenylimidazole system .
Q & A
Q. What are the optimal reaction conditions for synthesizing ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Imidazole Core Formation : Cyclization of benzil derivatives with ammonium acetate under reflux (e.g., in acetic acid) .
- Sulfonylation : Reaction of the imidazole intermediate with 2-chlorobenzyl sulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
- Esterification : Coupling with ethyl bromoacetate using a catalyst like potassium carbonate in anhydrous DMF .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature (cyclization) | 80–100°C | Higher yield at reflux |
| Catalyst (sulfonylation) | Triethylamine | Reduces side reactions |
| Solvent (esterification) | Dry DMF | Prevents hydrolysis |
Critical Step : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the sulfonyl-imidazole intermediate .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
Methodological Answer:
- X-ray Crystallography : Resolves steric effects of the 2-chlorobenzyl and 4,5-diphenyl groups (e.g., as in similar imidazole sulfones ).
- NMR Spectroscopy :
- ¹H NMR : Key signals include the ethyl acetate triplet (~1.2 ppm) and imidazole proton singlet (~7.3 ppm) .
- ¹³C NMR : Confirms sulfonyl (δ ~55 ppm) and ester carbonyl (δ ~170 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. ~492.9 g/mol) .
Common Pitfalls : Impurities from incomplete sulfonylation require HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-chlorobenzyl sulfonyl group influence the compound’s reactivity in biological systems?
Methodological Answer:
- Lipophilicity : The 2-chlorobenzyl group increases logP (measured via shake-flask method), enhancing membrane permeability .
- Electron-Withdrawing Effects : Sulfonyl groups polarize the imidazole ring, altering binding affinity to targets like kinases or cytochrome P450 enzymes (tested via enzyme inhibition assays) .
- Steric Hindrance : Molecular docking (e.g., AutoDock Vina) shows steric clashes with bulkier residues in active sites, explaining selectivity differences vs. 3-fluorobenzyl analogs .
Data Contradiction Resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., buffer pH affecting sulfonyl group ionization). Standardize protocols using TRIS buffer (pH 7.4) .
Q. What strategies can resolve contradictions in reported bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability : Assess hepatic metabolism using liver microsomes (e.g., rat S9 fraction) to identify rapid degradation pathways (e.g., ester hydrolysis) .
- Prodrug Design : Replace the ethyl ester with a tert-butyl ester to enhance plasma stability (synthesize analog and compare pharmacokinetics) .
- In Vivo Imaging : Radiolabel the compound with ¹⁴C (via ester group substitution) to track biodistribution and correlate with in vitro activity .
Case Study : A fluorobenzyl analog showed poor in vivo efficacy due to esterase-mediated cleavage; modifying the ester group improved half-life by 3× .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- QSAR Modeling : Use Schrödinger’s Maestro to correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency against COX-2 .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to identify critical hydrogen bonds between the sulfonyl group and Arg120 in COX-2 .
- ADMET Prediction : SwissADME predicts BBB penetration (e.g., 2-chlorobenzyl derivatives have lower BBB scores vs. unsubstituted analogs) .
Validation : Synthesize top 3 predicted derivatives and test in a panel of 10 kinase assays to confirm selectivity .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Factorial Design : Vary substituents (e.g., halogen position on benzyl, ester chain length) using a 2³ factorial matrix to assess main/interaction effects on bioactivity .
- Response Surface Methodology (RSM) : Optimize reaction yield vs. steric bulk (e.g., substituent size vs. imidazole ring distortion) .
Q. Example SAR Table :
| Derivative | Substituent (R) | IC₅₀ (μM) COX-2 | logP |
|---|---|---|---|
| Parent compound | 2-Cl | 0.45 | 3.8 |
| Analog 1 | 3-F | 0.78 | 3.2 |
| Analog 2 | 4-CH₃ | 1.20 | 4.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
